2-Amino-6-methoxy-4-oxo-4H-1-benzopyran-3-carboxamide
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Overview
Description
2-Amino-6-methoxy-4-oxo-4H-1-benzopyran-3-carboxamide is a heterocyclic compound with a benzopyran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methoxy-4-oxo-4H-1-benzopyran-3-carboxamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-amino-4H-1-benzopyran-4-one with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol at elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methoxy-4-oxo-4H-1-benzopyran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
2-Amino-6-methoxy-4-oxo-4H-1-benzopyran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-methoxy-4-oxo-4H-1-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-1-benzopyran-4-one: Lacks the methoxy and carboxamide groups, resulting in different chemical and biological properties.
6-Methoxy-4-oxo-4H-1-benzopyran-3-carboxamide: Lacks the amino group, affecting its reactivity and applications.
2-Amino-6-methoxy-4H-1-benzopyran-3-carboxamide: Lacks the oxo group, leading to different chemical behavior.
Uniqueness
2-Amino-6-methoxy-4-oxo-4H-1-benzopyran-3-carboxamide is unique due to the presence of both amino and methoxy groups, which contribute to its diverse reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and biological interactions, making it a valuable compound in research and industry.
Properties
CAS No. |
58778-49-7 |
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Molecular Formula |
C11H10N2O4 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
2-amino-6-methoxy-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C11H10N2O4/c1-16-5-2-3-7-6(4-5)9(14)8(10(12)15)11(13)17-7/h2-4H,13H2,1H3,(H2,12,15) |
InChI Key |
XYGHWJWOBICAHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C(C2=O)C(=O)N)N |
Origin of Product |
United States |
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